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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol
CAS No.: 114971-53-8
Cat. No.: B050664
Get Quote
. J

Executive Summary

2,5-Dimethyl-4-iodophenol is a critical halogenated intermediate used in the synthesis of
bioactive compounds, including antifungal agents and polymeric precursors. Its synthesis
typically proceeds via the electrophilic aromatic iodination of 2,5-dimethylphenol.

Distinguishing the product from the precursor is spectroscopically straightforward due to the
heavy atom effect of iodine and the loss of substitution symmetry. The most definitive
confirmation comes from

C NMR (upfield shift of the C-I carbon) and
NMR (loss of the para-proton signal and collapse of coupling constants).

Strategic Synthesis Overview

To understand the spectroscopy, one must understand the transformation. The synthesis
involves the regioselective iodination of the activated phenol ring.
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e Precursor: 2,5-Dimethylphenol (ngcontent-ng-c2307461527=""_nghost-ng-c2764567632=""
class="inline ng-star-inserted">

, MW: 122.16)

e Reagent: N-lodosuccinimide (NIS) or

e Product: 2,5-Dimethyl-4-iodophenol (

, MW: 248.06)

o Regiochemistry: The hydroxyl group (-OH) is a strong ortho/para director. The 4-position is
sterically accessible and electronically activated (para to OH), making it the preferred site for
iodination over the 6-position (ortho to OH, sterically crowded).
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Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective formation of
the 4-iodo derivative.

Critical Spectroscopic Comparison
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A. Nuclear Magnetic Resonance (NMR)

The most definitive tool for monitoring this reaction is NMR. The substitution of Hydrogen (H)

with lodine (1) at the 4-position drastically alters the spin system.

Compa rative Data Table

Feature

2,5-Dimethylphenol
(Precursor)

2,5-Dimethyl-4-
iodophenol
(Product)

Diagnostic Change

H NMR Aromatic

6.60 (d, H4), 6.68 (d,
H3), 6.90 (s, H6)

7.45 (s, H3), 6.70 (s,

H6)

Loss of H4 doublet.
H3 becomes a singlet
(loss of vicinal

coupling).

2.18 (s, 3H), 2.25 (s,

2.20 (s, 3H), 2.32 (s,

Minor downfield shift
of C5-Methyl due to

H NMR Methyl
3H) 3H) adjacent lodine.

Huge Upfield Shift. C-I
carbon is shielded by

C NMR C-I 120.5 (C4-H) 85-95 (C4-I) ~30 ppm (Heavy Atom
Effect).
Slight shielding;

C NMR C-OH 155.0 153.5

minimal change.

Detailed Analysis

e Proton Decoupling (1H NMR):

o In the precursor, H3 and H4 are adjacent, appearing as doublets (

Hz).

o In the product, H4 is replaced by lodine. Consequently, H3 loses its coupling partner and

collapses into a singlet. This transformation from doublet to singlet at ~7.4 ppm is the

primary reaction monitor.
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o Deshielding: The H3 proton shifts downfield (from ~6.68 to ~7.45 ppm) due to the
proximity of the large, polarizable iodine atom (van der Waals deshielding).

e Carbon Shielding (13C NMR):

o The "Heavy Atom Effect": Unlike electronegative atoms (O, CI) that deshield the attached
carbon (move it >130 ppm), lodine typically shields the attached carbon due to spin-orbit
coupling effects.

o Look for the emergence of a signal in the 85-95 ppm range. This is unique to C-1 bonds in
aromatic rings; no precursor carbon appears in this region.

B. Infrared Spectroscopy (IR)

While less specific than NMR, IR provides quick confirmation of functional group retention and
substitution.

e O-H Stretch: Both compounds exhibit a broad band at 3200-3400 cm~2. In the product, this
band may sharpen or shift slightly if the iodine disrupts intermolecular hydrogen bonding,
though this is solvent-dependent.

e C-l Stretch: A new, weak band appears in the "fingerprint region" at 500—600 cm~2. This is
often difficult to assign definitively without a reference library but is a corroborating feature.

o Substitution Pattern: The precursor (1,2,4-substitution pattern) shows out-of-plane (OOP)
bending bands at ~800-850 cm~1. The product (1,2,4,5-substitution) simplifies this region,
often showing isolated C-H bending vibrations.

C. Mass Spectrometry (MS)
» Precursor (MW 122): Base peak often at
107 (M - CH
) or 122 (M+).
e Product (MW 248):

o Molecular lon: Distinct
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peak at 248.

o Fragmentation: A characteristic fragment at

121 (M - 127) corresponds to the loss of the lodine atom
, regenerating the phenolic core cation.

o Isotope Pattern: Unlike Chlorine or Bromine, lodine is monoisotopic (

). There is no M+2 peak (no doublet isotope pattern), distinguishing it from chloro- or
bromo-derivatives.

Experimental Protocols
Protocol A: Synthesis of 2,5-Dimethyl-4-iodophenol
(Green Method)

This protocol utilizes Hydrogen Peroxide as the oxidant, avoiding heavy metal waste.
» Dissolution: Dissolve 2,5-dimethylphenol (10 mmol, 1.22 g) in Methanol (20 mL).

o Addition: Add lodine (

, 10 mmol, 2.54 g) to the solution. The mixture will be dark brown.

e Oxidation: Slowly add Hydrogen Peroxide (30% ag., 11 mmol) dropwise over 10 minutes
while stirring at room temperature.

o Mechanism:[1][2][3][4]
oxidizes
to generate the active electrophile (
or
).

e Reaction: Stir at 40°C for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate
8:2). The product is less polar than the precursor.
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o Workup:
o Quench with 10% Sodium Thiosulfate (

) solution to remove unreacted iodine (color changes from brown to yellow/clear).

o Extract with Dichloromethane (
mL).

o Dry organic layer over
and evaporate.

 Purification: Recrystallize from Hexane/Ethanol to yield white/off-white needles.

Protocol B: Spectroscopic Analysis Workflow

Standardized steps for validating the product.
o Sample Prep (NMR): Dissolve ~10 mg of product in 0.6 mL

. (Note: Phenolic OH protons vary in shift and broadness depending on concentration and
water content).

e Acquisition:
o Run 1H NMR (16 scans). Look for the singlet at ~7.45 ppm.

o Run 13C NMR (1024 scans). Look for the peak at ~90 ppm.

o Sample Prep (MS): Dilute 1 mg in Methanol. Use Electrospray lonization (ESI) in Negative
Mode (Phenols ionize well as

) or EL

Visual Logic: Spectral Decision Tree
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Figure 2: Step-by-step decision tree for spectroscopic validation of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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